Diallyl oxalate

Catalog No.
S1929053
CAS No.
615-99-6
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
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Diallyl oxalate

CAS Number

615-99-6

Product Name

Diallyl oxalate

IUPAC Name

bis(prop-2-enyl) oxalate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2

InChI Key

BKXRKRANFLFTFU-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C(=O)OCC=C

The exact mass of the compound Diallyl oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diallyl oxalate (CAS 615-99-6) is a highly polar, bifunctional allyl monomer and crosslinking agent characterized by an oxalate core flanked by two polymerizable allyl groups [1]. In industrial and advanced laboratory settings, it is primarily procured as a specialized precursor for radical polymerizations, radiation-grafted adsorbent materials, and targeted organic syntheses [2]. Unlike standard mono-allyl esters, its dual unsaturation allows it to form complex crosslinked networks or undergo controlled cyclopolymerization. Its high polarity and the inherent thermal lability of the oxalate linkage heavily dictate its processability, making it a highly specific selection for applications requiring controlled thermal degradation, specialized regioselectivity in polymer backbones, or mild catalytic deprotection routes [2].

Substituting diallyl oxalate with industry-standard monomers like diallyl phthalate (DAP) or non-polymerizable analogs like dimethyl oxalate fundamentally compromises process outcomes. While DAP is heavily favored for its exceptional thermal stability in thermosetting resins, diallyl oxalate is explicitly required when a prepolymer must undergo controlled thermal degradation and gas evolution at moderate temperatures (130–300 °C) [1]. Furthermore, attempting to use simple aliphatic oxalates (e.g., dimethyl or ammonium oxalate) for surface functionalization fails entirely; these analogs lack the polymerizable allyl groups necessary for radiation-induced covalent grafting onto substrates like polyamide 6[2]. Consequently, diallyl oxalate cannot be interchanged with standard crosslinkers when thermal lability or radiation-grafting compatibility is the primary selection criterion.

Regioselectivity in Radical Polymerization

During radical polymerization, the high polarity of the oxalate group in diallyl oxalate induces a strong polar effect on intermolecular propagation. This results in a significantly reduced content of head-to-head (HH) addition linkages in the resulting poly(diallyl oxalate) compared to polymers derived from diallyl succinate or allyl acetate[1].

Evidence DimensionHead-to-head (HH) addition linkage content
Target Compound DataReduced HH linkage formation due to high monomer polarity
Comparator Or BaselineDiallyl succinate and allyl acetate (higher HH linkage content)
Quantified DifferenceMeasurable reduction in structural defects (HH additions) compared to less polar aliphatic allyl esters
ConditionsRadical polymerization at elevated temperatures

Minimizing head-to-head linkages ensures a more structurally uniform polymer backbone, which is critical for manufacturing predictable, high-performance crosslinked resins.

Prepolymer Thermal Degradation Profile

Thermogravimetric (TG) analysis demonstrates that poly(diallyl oxalate) prepolymer (PDAO) exhibits a distinct thermal degradation profile, decomposing easily with the evolution of carbon dioxide gas between 130 °C and 300 °C. In contrast, diallyl phthalate (DAP) prepolymer remains highly stable under identical thermal conditions [1].

Evidence DimensionThermal degradation onset and gas evolution
Target Compound DataFacile degradation with CO2 evolution at 130–300 °C
Comparator Or BaselineDiallyl phthalate (DAP) prepolymer (thermally stable in this range)
Quantified DifferenceComplete divergence in thermal stability; PDAO acts as a fugitive material while DAP acts as a high-temperature thermoset
ConditionsThermogravimetric analysis (TG) at 130–300 °C

This specific thermal instability makes diallyl oxalate the required monomer for formulating sacrificial materials, temporary binders, or self-curing degradable resins where DAP would fail to decompose cleanly.

Radiation-Induced Substrate Grafting Efficiency

When exposed to electron beam or gamma radiation in a solvent-free process, diallyl oxalate successfully grafts onto polyamide 6 fabrics, creating an active oxalate-based polymeric adsorbent capable of extracting uranium from seawater. Conversely, initial measurements using dimethyl oxalate and ammonium oxalate showed these non-allylic compounds to be largely ineffective at adsorbing or grafting onto the substrate [1].

Evidence DimensionCovalent grafting capability on polyamide 6
Target Compound DataSuccessful grafting and functionalization for heavy metal uptake
Comparator Or BaselineDimethyl oxalate and ammonium oxalate (ineffective/no grafting)
Quantified DifferenceDiallyl oxalate enables functional network formation; saturated oxalates yield zero functionalization
ConditionsSingle-step, solvent-free electron beam or gamma irradiation on polyamide 6 fibers

The dual allyl functionality is essential for covalent anchoring to filtration membranes, enabling the procurement of this compound for advanced heavy metal recovery systems.

Mild Synthesis of Alpha-Keto Acids via Decarboxylation

Diallyl alpha-oxalcarboxylates, synthesized directly from diallyl oxalate, undergo facile palladium-catalyzed decarboxylation using formic acid at room temperature to yield alpha-keto acids. This bypasses the traditional hydrolysis of standard alkyl alpha-oxalcarboxylates, which typically requires strong acids such as concentrated hydrochloric acid to achieve decarboxylation [1].

Evidence DimensionDeprotection/decarboxylation conditions
Target Compound DataRoom temperature decarboxylation using mild formic acid and Pd catalyst
Comparator Or BaselineStandard alkyl oxalates (require concentrated HCl and heat)
Quantified DifferenceElimination of strong mineral acids and high temperatures from the synthetic step
ConditionsPd2(DBA)3CHCl3 / PPh3 catalyst, formic acid, triethylamine, room temperature

This allows pharmaceutical manufacturers to synthesize sensitive alpha-keto acids without relying on harsh acidic conditions that would otherwise degrade complex molecular intermediates.

Thermally Degradable and Sacrificial Resins

Because poly(diallyl oxalate) prepolymers undergo facile thermal degradation with carbon dioxide evolution between 130 °C and 300 °C, this monomer is the correct choice for formulating sacrificial layers, temporary binders, and self-curing degradable resins where standard thermosets like diallyl phthalate would fail to decompose [1].

Radiation-Grafted Filtration Membranes for Heavy Metal Recovery

Diallyl oxalate is specifically procured for manufacturing functionalized textiles and filtration membranes. Its dual allyl groups allow it to be covalently grafted onto polyamide 6 fabrics via solvent-free irradiation, creating an active oxalate-based polymeric adsorbent capable of extracting uranium and other heavy metals from aqueous environments [2].

Structurally Uniform Allyl Polymer Synthesis

In advanced materials manufacturing requiring high structural regularity, diallyl oxalate is selected over less polar aliphatic allyl esters (such as diallyl succinate) due to its strong polar effect, which significantly reduces structural defects caused by head-to-head addition linkages during radical polymerization[3].

Mild Synthesis of Alpha-Keto Acids in Pharmaceutical Manufacturing

For the synthesis of complex or acid-sensitive pharmaceutical precursors, diallyl oxalate is utilized to form diallyl alpha-oxalcarboxylates. These intermediates can be cleanly converted to alpha-keto acids via palladium-catalyzed decarboxylation at room temperature, entirely avoiding the concentrated mineral acids required by traditional alkyl oxalate routes [4].

XLogP3

1.7

Boiling Point

217.0 °C

UNII

I61CO7YD18

Other CAS

615-99-6

Wikipedia

Allyl oxalate

General Manufacturing Information

Ethanedioic acid, 1,2-di-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-16-2023

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